methyl {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetate
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Overview
Description
METHYL 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)ACETATE is a complex organic compound with a unique structure that includes an imidazolidinylidene moiety, an iodine atom, and a methoxyphenoxy group
Preparation Methods
The synthesis of METHYL 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)ACETATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazolidinylidene intermediate: This step involves the reaction of glyoxal with ammonia to form the imidazolidinylidene core.
Introduction of the iodo and methoxy groups: The intermediate is then reacted with appropriate reagents to introduce the iodine and methoxy groups.
Esterification: The final step involves the esterification of the phenoxy group with methyl acetate under acidic conditions.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
METHYL 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidinylidene moiety.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
METHYL 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of METHYL 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The imidazolidinylidene moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The iodine atom may also play a role in the compound’s biological activity by facilitating the formation of reactive intermediates .
Comparison with Similar Compounds
METHYL 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)ACETATE can be compared with other similar compounds, such as:
METHYL 2-(4-FORMYL-2-IODO-6-METHOXYPHENOXY)ACETATE: This compound has a similar structure but lacks the imidazolidinylidene moiety, which may result in different chemical and biological properties.
2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID: This compound is similar but contains a carboxylic acid group instead of the ester group, which may affect its reactivity and applications.
The uniqueness of METHYL 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)ACETATE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13IN2O6 |
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Molecular Weight |
432.17 g/mol |
IUPAC Name |
methyl 2-[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenoxy]acetate |
InChI |
InChI=1S/C14H13IN2O6/c1-21-10-5-7(4-9-13(19)17-14(20)16-9)3-8(15)12(10)23-6-11(18)22-2/h3-5H,6H2,1-2H3,(H2,16,17,19,20)/b9-4+ |
InChI Key |
JDWQNXASEXFBPU-RUDMXATFSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)I)OCC(=O)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)I)OCC(=O)OC |
Origin of Product |
United States |
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